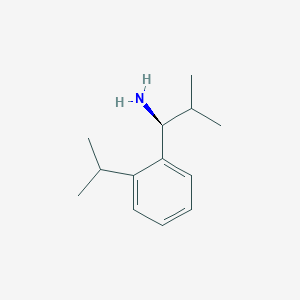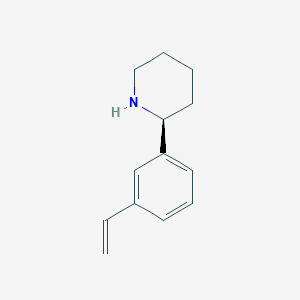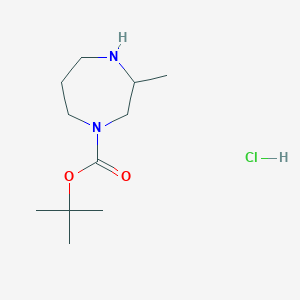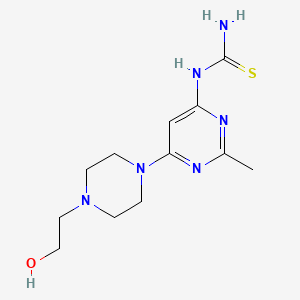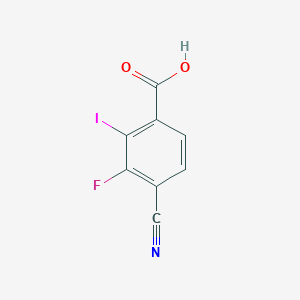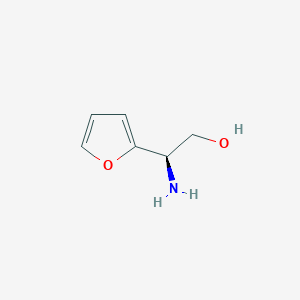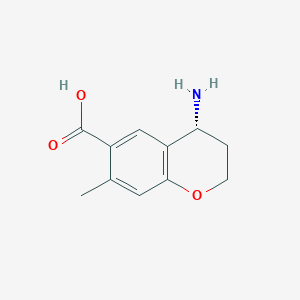
(R)-4-amino-7-methylchromane-6-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-amino-7-methylchromane-6-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a chromane ring system, which is a structural motif found in many biologically active molecules. The presence of an amino group and a carboxylic acid group makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-amino-7-methylchromane-6-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromane derivative.
Amination: Introduction of the amino group at the 4-position can be achieved through various methods, such as reductive amination or nucleophilic substitution.
Carboxylation: The carboxylic acid group is introduced at the 6-position through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Industrial Production Methods
Industrial production of ®-4-amino-7-methylchromane-6-carboxylic acid hydrochloride may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis methods with optimized reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing advanced purification techniques such as crystallization, chromatography, and recrystallization to achieve the desired enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-amino-7-methylchromane-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are employed under basic or acidic conditions.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Amides and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
®-4-amino-7-methylchromane-6-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-4-amino-7-methylchromane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-4-amino-7-methylchromane-6-carboxylic acid hydrochloride: The enantiomer of the compound with different biological activity.
4-amino-7-methylchromane-6-carboxylic acid: The non-chiral version without the hydrochloride salt.
4-aminochromane derivatives: Compounds with similar core structures but different substituents.
Uniqueness
®-4-amino-7-methylchromane-6-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds.
This detailed article provides a comprehensive overview of ®-4-amino-7-methylchromane-6-carboxylic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
(4R)-4-amino-7-methyl-3,4-dihydro-2H-chromene-6-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-6-4-10-8(5-7(6)11(13)14)9(12)2-3-15-10/h4-5,9H,2-3,12H2,1H3,(H,13,14)/t9-/m1/s1 |
InChI-Schlüssel |
UNORAWSLVKGISK-SECBINFHSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1C(=O)O)[C@@H](CCO2)N |
Kanonische SMILES |
CC1=CC2=C(C=C1C(=O)O)C(CCO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


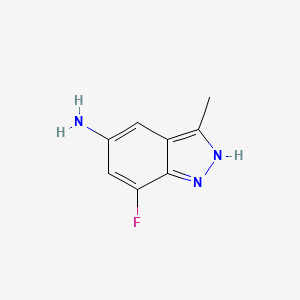

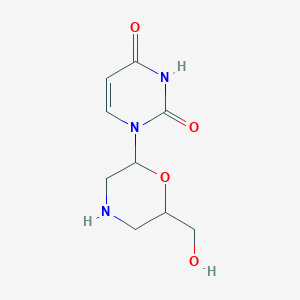
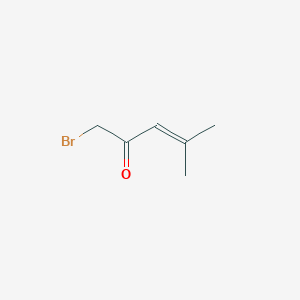
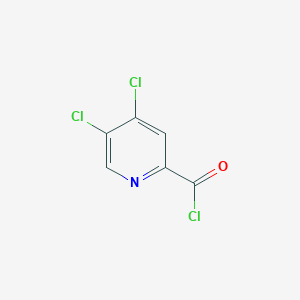
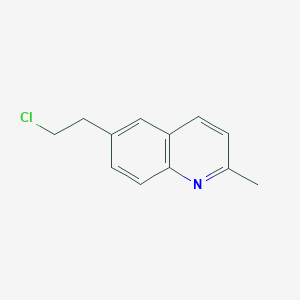
![N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B12972310.png)
![N-Methyl-4-[(3S)-pyrrolidinyloxy]benzamide](/img/structure/B12972315.png)
